The compound with the identifier 186302-15-8 is a peptide related to the influenza virus, specifically known as Influenza Hemagglutinin (518-526). This compound is significant in virology and immunology research due to its role in the influenza virus's ability to infect host cells. The peptide is characterized by its high purity (≥95%) and is typically presented in a lyophilized powder form, which enhances its stability during storage. It is recommended to store this compound at -20°C and avoid freeze/thaw cycles to maintain its integrity over a two-year period .
186302-15-8 is classified as a synthetic peptide derived from the hemagglutinin protein of the influenza virus. Hemagglutinin is a glycoprotein found on the surface of the influenza virus, playing a crucial role in the virus's ability to bind to host cell receptors and facilitate viral entry. The classification of this compound falls under biochemicals used in research, particularly in studies related to viral infections, vaccine development, and immune response mechanisms.
The synthesis of Influenza Hemagglutinin (518-526) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process can be summarized as follows:
The synthesis requires careful control of reaction conditions, including temperature and pH, as well as the use of coupling agents to facilitate the formation of peptide bonds. The final product must be verified for purity and identity through analytical methods such as mass spectrometry and HPLC.
The molecular structure of Influenza Hemagglutinin (518-526) consists of a sequence of amino acids that forms specific secondary structures such as alpha-helices or beta-sheets, contributing to its biological function. The exact sequence and structural conformation can be critical for its interaction with antibodies or other proteins involved in immune response.
While specific structural data for this peptide may not be readily available in public databases, general characteristics of peptides include:
Influenza Hemagglutinin (518-526) can participate in various biochemical reactions, primarily involving binding interactions with host cell receptors or antibodies. Key reactions include:
These reactions are often studied using techniques such as enzyme-linked immunosorbent assay (ELISA), surface plasmon resonance (SPR), or fluorescence resonance energy transfer (FRET) assays, which provide insights into binding kinetics and affinities.
The mechanism of action for Influenza Hemagglutinin (518-526) involves its role in mediating viral entry into host cells. Upon binding to sialic acid-containing receptors on the surface of epithelial cells in the respiratory tract, hemagglutinin undergoes conformational changes that facilitate membrane fusion and viral entry.
Research indicates that mutations in hemagglutinin can significantly affect its binding efficiency and, consequently, viral infectivity. Understanding these mechanisms is crucial for developing effective vaccines and antiviral therapies.
Relevant analyses often involve determining solubility profiles, stability under various conditions, and potential degradation pathways.
Influenza Hemagglutinin (518-526) has several scientific uses:
Systematic Name:L-Isoleucyl-L-tyrosyl-L-seryl-L-threonyl-L-valyl-L-alanyl-L-seryl-L-seryl-L-leucine
Empirical Formula: C42H69N9O15Molecular Weight: 940.05 g/molCAS Registry Number: 186302-15-8Sequence: IYSTVASSL (Single-letter code) | Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (Three-letter code)
This epitope resides in the HA1 subunit of influenza hemagglutinin, positioned near the receptor-binding domain. Structural characterization reveals a solvent-accessible conformation with β-sheet propensity, facilitating proteasomal processing and MHC-I presentation. The peptide exhibits moderate hydrophilicity (Grand Average of Hydropathicity index: -0.75), consistent with typical MHC-I binding peptides. Its chemical synthesis involves solid-phase peptide synthesis (SPPS) followed by HPLC purification, with analytical verification via mass spectrometry [2] [4].
Table 1: Chemical Identifiers of 186302-15-8
Identifier Type | Value |
---|---|
CAS Number | 186302-15-8 |
IUPAC Name | L-Isoleucyl-L-tyrosyl-L-seryl-L-threonyl-L-valyl-L-alanyl-L-seryl-L-seryl-L-leucine |
Empirical Formula | C42H69N9O15 |
Molecular Weight | 940.05 g/mol |
Sequence (3-letter) | Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu |
Sequence (1-letter) | IYSTVASSL |
The study of hemagglutinin epitopes evolved through key technological and conceptual advances:
Early Immunodominance Studies (1980s–1990s): Initial research identified HA as the primary target for neutralizing antibodies. However, antibody responses focused overwhelmingly on the hypervariable head domain, leaving the conserved stem region immunologically subdominant. This discovery highlighted the challenge of achieving broad protection through natural infection or conventional vaccines [8].
Epitope Mapping Revolution (2000s): Advanced MHC-peptide binding assays and tetramer technologies enabled precise identification of CTL epitopes. The 186302-15-8 epitope was characterized as immunodominant in H-2Kd mice following influenza infection. This period established that T-cell epitopes often target conserved internal regions, unlike antibody epitopes focused on variable surfaces [4] [7].
Structural Vaccinology Era (2010s–Present): High-resolution techniques (e.g., cryo-EM, X-ray crystallography) revealed how epitope accessibility governs immune recognition. Databases like virusMED cataloged HA hotspots, showing 186302-15-8’s position near the receptor-binding site. This facilitated rational epitope-focused vaccine design, including nanoparticle platforms that redirect immunity toward conserved regions like this epitope [8] [9].
Table 2: Key Milestones in HA Epitope Research Relevant to 186302-15-8
Timeframe | Advancement | Impact on 186302-15-8 Research |
---|---|---|
1990s | MHC-peptide binding assays developed | Enabled identification of H-2Kd-restricted epitopes |
Early 2000s | Tetramer technology standardized | Permitted direct quantification of epitope-specific CTLs |
2010s | High-throughput epitope mapping | Confirmed conservation of 186302-15-8 across H1N1 strains |
2020s | Structure-guided immunogen design | Informed HA stem nanoparticle vaccines leveraging conserved epitopes |
The 186302-15-8 epitope contributes critically to influenza pathogenesis and immunity through three mechanisms:
CTL-Mediated Viral Control:As an H-2Kd-restricted epitope, 186302-15-8 triggers CD8+ T-cell activation upon presentation. These CTLs lyse infected host cells, reducing viral replication. Studies demonstrate that adoptive transfer of T-cells specific for this epitope accelerates viral clearance in murine models. Its location in a relatively conserved HA region enables cross-strain reactivity, though mutations can diminish recognition [4] [7].
Antigenic Drift and Immune Evasion:While 186302-15-8 is moderately conserved, sporadic mutations (e.g., Ala539→Thr) occur within its sequence. Such substitutions reduce MHC binding affinity by >50%, allowing viral escape from T-cell surveillance. This mirrors mutations in B-cell epitopes but occurs less frequently due to functional constraints on HA’s receptor-binding domain. Consequently, this epitope maintains higher conservation than immunodominant antibody targets [5] [9].
Vaccine Design Implications:Epitopes like 186302-15-8 are prioritized in T-cell-targeted vaccines due to their conservation. For example, ferritin nanoparticle vaccines displaying HA stems focus CTL responses on conserved regions, enhancing cross-reactivity. The epitope’s structural features (e.g., anchor residues Tyr2 and Leu9) inform computational designs aiming to stabilize peptide-MHC interactions against mutational escape [7] [8].
Table 3: Structural and Functional Features of 186302-15-8
Feature | Characteristic | Functional Implication |
---|---|---|
MHC Restriction | H-2Kd | Dictates strain-specific immunodominance in murine models |
Anchor Residues | Tyr2, Leu9 | Stabilizes peptide-MHC binding; mutations disrupt CTL recognition |
Conservation Score | 85% across H1N1 strains (1999–2023) | Higher than globular head epitopes (30–40%) |
Predicted Processing | Proteasome cleavage probability: 0.92 | High efficiency in antigen-presenting cells |
Structural Location | HA1 subunit near receptor-binding site | Accessibility influences processing and presentation |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7